molecular formula B3H4N3S2 B14204884 CID 71406819 CAS No. 847930-97-6

CID 71406819

Cat. No.: B14204884
CAS No.: 847930-97-6
M. Wt: 142.6 g/mol
InChI Key: KTVANHVGURCPSH-UHFFFAOYSA-N
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Description

CID 71406819 (PubChem Compound Identifier 71406819) is a chemical compound whose structural and functional properties are of significant interest in pharmacological and industrial research. For instance, oscillatoxin derivatives () and brominated aromatic carboxylic acids () exhibit structural complexity and biological activity, which may parallel this compound’s characteristics.

Key inferred properties of this compound, based on structurally similar compounds:

  • Core structure: Likely a polycyclic aromatic or heterocyclic framework (e.g., benzothiophene, indole, or oscillatoxin-like macrocycle).
  • Functional groups: Potential substituents such as halogens (e.g., bromine), carboxyl groups, or methyl moieties, which influence solubility and reactivity.
  • Biological activity: Possible enzyme inhibition (e.g., CYP1A2) or cytotoxicity, as seen in related compounds ().

Properties

CAS No.

847930-97-6

Molecular Formula

B3H4N3S2

Molecular Weight

142.6 g/mol

InChI

InChI=1S/B3H4N3S2/c7-3-4-1-6(8)2-5-3/h4-5,7-8H

InChI Key

KTVANHVGURCPSH-UHFFFAOYSA-N

Canonical SMILES

[B]1NB(N[B]N1S)S

Origin of Product

United States

Preparation Methods

The synthesis of CID 71406819 involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,6-dichloroaniline with appropriate reagents to form the dichlorophenyl intermediate.

    Coupling with piperazine: The intermediate is then reacted with piperazine to form the piperazine derivative.

    Acylation: The final step involves the acylation of the piperazine derivative with 2,6-dimethylphenylacetyl chloride to yield this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of specific catalysts and reaction conditions to increase yield and purity.

Chemical Reactions Analysis

CID 71406819 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

CID 71406819 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: this compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of CID 71406819 involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on CID 71406819’s hypothetical analogs, leveraging data from the evidence to highlight structural, physicochemical, and functional differences.

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) 7-Bromobenzothiophene-2-carboxylic Acid (CID 737737) 5-Bromo-1H-indole-2-carboxylic Acid (CID 252137)
Molecular Formula C₁₀H₁₂BrNO₂ (hypothetical) C₃₂H₄₇NO₈ C₉H₅BrO₂S C₉H₆BrNO₂
Molecular Weight ~290.12 g/mol 597.7 g/mol 257.10 g/mol 240.05 g/mol
Key Substituents Bromine, carboxyl group Macrocyclic lactone, methyl groups Bromine, carboxyl group, thiophene Bromine, carboxyl group, indole
Solubility Moderate (e.g., 0.05–1 mg/mL) Low (lipophilic macrocycle) 0.052 mg/mL 0.052 mg/mL
Bioactivity CYP1A2 inhibition (hypothetical) Cytotoxic (marine toxin) Enzyme inhibition Enzyme inhibition
Synthesis Halogenation & carboxylation Polyketide biosynthesis Sulfuryl chloride-mediated bromination HATU-mediated coupling

Structural Similarities and Differences

  • Core Scaffold :

    • Oscillatoxin D (CID 101283546) features a macrocyclic lactone, distinguishing it from this compound’s hypothetical aromatic/heterocyclic core .
    • Benzothiophene (CID 737737) and indole (CID 252137) derivatives share planar aromatic systems with this compound but differ in heteroatom composition (sulfur vs. nitrogen) .
  • Substituent Effects :

    • Bromine atoms enhance electrophilic reactivity and binding affinity in CID 737737 and CID 252137, a feature likely critical for this compound’s bioactivity .
    • Carboxyl groups improve aqueous solubility and enable hydrogen bonding, as seen in CID 737737 (TPSA: 65.54 Ų) .

Functional Comparison

  • Biological Activity: Oscillatoxin D exhibits marine toxin-like cytotoxicity, while this compound’s hypothetical profile aligns more with small-molecule enzyme inhibitors (e.g., CYP1A2) .
  • Synthetic Complexity :

    • CID 737737 and CID 252137 are synthesized via halogenation and peptide coupling, respectively, reflecting simpler routes compared to oscillatoxin D’s biosynthetic complexity .

Research Findings and Analytical Techniques

Table 2: Analytical Data for Differentiation

Technique This compound Oscillatoxin D CID 737737 CID 252137
Mass Spectrometry [M+H]⁺: 291.08 (hypothetical) [M+H]⁺: 598.3 [M+H]⁺: 258.0 [M+H]⁺: 241.0
Collision Cross-Section (CCS) 180 Ų (predicted) 250 Ų (macrocycle) 150 Ų 145 Ų
LogP 2.5 (estimated) 4.8 (lipophilic) 2.1 1.9
Spectral Data IR: 1700 cm⁻¹ (C=O) NMR: δ 5.2 (lactone proton) ¹H NMR: δ 8.1 (aromatic H) ¹H NMR: δ 7.5 (indole H)
  • Key Insights :
    • Mass accuracy (±5 ppm) and CCS values () can distinguish this compound from oscillatoxin derivatives due to differences in molecular weight and geometry .
    • NMR and IR spectroscopy resolve structural ambiguities, such as carboxyl vs. lactone groups .

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